5-Methylbenzofuran-2-carbaldehyd

Übersicht

Beschreibung

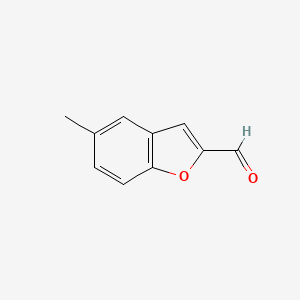

5-Methylbenzofuran-2-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. It has the molecular formula C10H8O2 and a molecular weight of 160.172 g/mol. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Wissenschaftliche Forschungsanwendungen

5-Methylbenzofuran-2-carbaldehyde has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives with potential biological activities.

Biology: The compound’s derivatives are studied for their antibacterial, anti-tumor, and anti-viral properties.

Medicine: Benzofuran derivatives, including 5-Methylbenzofuran-2-carbaldehyde, are explored for their potential as therapeutic agents for various diseases.

Industry: The compound is used in the synthesis of polymers, dyes, and other industrial chemicals.

Wirkmechanismus

Target of Action

5-Methylbenzofuran-2-carbaldehyde, a derivative of benzofuran, is known to have strong biological activities . . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a way that modulates their function . This can lead to changes in cellular processes, such as cell growth and division, oxidative stress response, and viral replication, which could explain the observed biological activities of these compounds .

Biochemical Pathways

For instance, their anti-tumor activity suggests they may affect pathways involved in cell cycle regulation and apoptosis . Their anti-oxidative activity implies they may interact with pathways involved in the cellular response to oxidative stress .

Result of Action

The molecular and cellular effects of 5-Methylbenzofuran-2-carbaldehyde’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran derivatives . For example, their anti-tumor activity could result from the induction of apoptosis in cancer cells, while their anti-oxidative activity could stem from the neutralization of harmful free radicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives, including 5-Methylbenzofuran-2-carbaldehyde, often involves innovative and catalytic strategies. One common method for constructing benzofuran rings is through a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .

Industrial Production Methods

Industrial production methods for benzofuran derivatives typically involve catalytic processes to ensure high efficiency and yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylbenzofuran-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 5-Methylbenzofuran-2-carbaldehyde.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Methylbenzofuran-2-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran: The parent compound of 5-Methylbenzofuran-2-carbaldehyde, known for its wide range of biological activities.

2-Methylbenzofuran: A similar compound with a methyl group at the 2-position, exhibiting similar biological properties.

5-Hydroxybenzofuran: Another derivative with a hydroxyl group at the 5-position, known for its antioxidant activity.

Uniqueness

5-Methylbenzofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and aldehyde group at the 2-position make it a valuable intermediate for synthesizing various biologically active compounds.

Biologische Aktivität

5-Methylbenzofuran-2-carbaldehyde, a derivative of benzofuran, has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including anti-tumor, antibacterial, and anti-oxidative properties. This article delves into the biological activity of 5-Methylbenzofuran-2-carbaldehyde, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Chemical Formula : CHO

Molecular Weight : 160.172 g/mol

CAS Number : 40724-03-6

5-Methylbenzofuran-2-carbaldehyde is characterized by its unique structure, which includes a methyl group at the 5-position and an aldehyde group at the 2-position of the benzofuran ring. This structural configuration is crucial for its biological activity.

The biological activities of 5-Methylbenzofuran-2-carbaldehyde can be attributed to its interaction with various biochemical pathways:

- Anti-tumor Activity : The compound has been shown to affect pathways involved in cell cycle regulation and apoptosis. It induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction .

- Antibacterial Properties : Research indicates that benzofuran derivatives exhibit significant antibacterial activity against various strains. The effectiveness is often linked to the presence of hydroxyl groups on the benzofuran structure .

- Anti-inflammatory Effects : Inhibition of the 5-lipoxygenase enzyme system has been observed, which plays a critical role in the biosynthesis of leukotrienes involved in inflammatory responses .

Anti-Tumor Activity

A study evaluated the anti-cancer properties of several benzofuran derivatives, including 5-Methylbenzofuran-2-carbaldehyde. It was found to induce apoptosis in K562 leukemia cells through ROS generation and mitochondrial pathway activation. The compound significantly increased the activity of caspases 3 and 7 after prolonged exposure .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 5-Methylbenzofuran-2-carbaldehyde | K562 | 16.4 | Induces apoptosis via ROS generation |

| Similar Benzofuran Derivative | A549 (Lung Cancer) | 12.0 | Inhibits AKT signaling pathway |

Antibacterial Activity

Research on various benzofuran derivatives revealed that those with specific substitutions exhibited potent antibacterial properties. The minimum inhibitory concentrations (MIC) for 5-Methylbenzofuran-2-carbaldehyde against several bacterial strains were assessed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 4.0 |

These results indicate that the compound possesses comparable antibacterial efficacy to established antibiotics .

Synthesis and Derivatives

The synthesis of 5-Methylbenzofuran-2-carbaldehyde often involves complex chemical reactions that allow for the modification of its structure to enhance biological activity:

- Oxidation : Utilizing agents like potassium permanganate can convert it into more active derivatives.

- Reduction : Sodium borohydride can be employed to synthesize alcohol derivatives from aldehydes.

- Substitution Reactions : These reactions help introduce various functional groups that may enhance biological properties.

Eigenschaften

IUPAC Name |

5-methyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUWQBYGLWXSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.